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1-(3-Phenoxybenzyl)-3-phenylurea

Cat. No.: B5784899
M. Wt: 318.4 g/mol
InChI Key: IXVPYEJPEQQEHY-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) and Phenylurea Scaffolds in Medicinal Chemistry and Agrochemical Research

The urea and phenylurea scaffolds are considered "privileged structures" in drug discovery and agrochemical development. benthamdirect.com The urea moiety's ability to form stable hydrogen bonds with proteins and receptors is a key factor in its biological activity. rsc.org This interaction capability allows urea-based compounds to modulate drug potency and selectivity, making them integral to the development of anticancer, antibacterial, and anti-HIV agents, among others. rsc.org In medicinal chemistry, over 90,000 synthetic compounds possess a urea scaffold, and numerous clinically approved drugs, such as the kinase inhibitor Sorafenib (B1663141), feature this moiety. benthamdirect.com

In the agrochemical sector, phenylurea derivatives are widely utilized as herbicides. researchgate.net They typically function by inhibiting photosynthesis in target weed species. nih.gov Compounds like diuron (B1670789) and linuron (B1675549) are well-known examples of phenylurea herbicides used to protect a variety of crops. nih.govresearchgate.net Beyond herbicidal action, the benzoylphenylurea (B10832687) class of compounds, which shares structural similarities, are effective insect growth regulators that work by inhibiting chitin (B13524) synthesis, a process vital for insect molting and development. mdpi.com This dual utility in both medicine and agriculture underscores the chemical and biological importance of the phenylurea framework.

Overview of Key Research Areas Pertaining to 1-(3-Phenoxybenzyl)-3-phenylurea and its Analogs

While direct research on this compound is not extensively documented in publicly available literature, the activities of its structural analogs provide a clear indication of promising research avenues. The key areas of investigation for compounds with similar structures include insecticidal, herbicidal, and therapeutic applications.

Insecticidal Activity: Novel phenylurea derivatives have been synthesized and tested for their insecticidal properties. Research has shown that certain analogs exhibit potent activity against various insect larvae, such as the beet armyworm (Spodoptera exigua), diamondback moth (Plutella xyllostella), and cotton bollworm (Helicoverpa armigera). mdpi.comfrontiersin.org The effectiveness of these compounds often surpasses that of existing commercial insecticides. frontiersin.org The mechanism for many of these is the inhibition of chitin synthesis. researchgate.net

Table 1: Insecticidal Activity of Phenylurea Analogs against Beet Armyworm (S. exigua)

Compound Mortality (%) at 10 mg/L (72h)
Analog 3g >90
Analog 3i >90
Analog 4d >90
Analog 4e >90
Analog 4g 100
Chlorbenzuron (Reference) <90
Tebufenozide (Reference) <90
Metaflumizone (Reference) <90

Data sourced from a study on novel phenylurea derivatives. frontiersin.org

Herbicidal Activity: The phenylurea class is well-established for its herbicidal action, primarily through the inhibition of photosynthesis. nih.gov Research into new derivatives continues to explore their potential as selective herbicides for weed control in various crops. nih.gov For instance, studies have demonstrated that certain novel urea compounds can significantly inhibit root growth in weeds like Amaranthus retroflexus. nih.gov

Therapeutic Potential: The structural motifs within this compound suggest its potential as a therapeutic agent. For example, derivatives of 2-(phenoxypyridine)-3-phenylurea have been identified as potent P2Y1 receptor antagonists, which play a role in ADP-driven platelet activation. nih.gov This suggests a possible application in developing antithrombotic agents with potentially fewer bleeding side effects. nih.gov

Furthermore, various N,N'-disubstituted ureas have been synthesized and evaluated for a range of biological activities, including:

Anticancer/Anti-melanoma Agents: Some derivatives have shown potent activity in inhibiting the growth of melanoma cell lines. nih.gov

Complement Inhibitors: Analogs have been identified as potent inhibitors of the complement system, specifically targeting C9 deposition, which is involved in inflammatory processes. nih.gov

Antiplatelet Agents: Certain urea derivatives exhibit a selective inhibitory profile against platelet aggregation, suggesting their potential in treating thrombotic disorders. benthamdirect.com

Table 2: Biological Activities of Various Phenylurea Analogs

Research Area Target/Activity Potency of Lead Analog
Anti-melanoma B16-F10 cell growth inhibition IC₅₀ = 0.33 µM
Complement Inhibition C9 deposition inhibition IC₅₀ = 13 nM
Antiplatelet COX-1 Inhibition IC₅₀ = 1.45 µM

Data compiled from studies on N,N'-disubstituted urea derivatives. benthamdirect.comnih.govnih.gov

Academic and Research Relevance of the Phenylurea Compound Class

The phenylurea compound class remains highly relevant in academic and industrial research due to its synthetic versatility and broad spectrum of biological activities. benthamdirect.com The ability to readily modify the substituents on the urea nitrogen atoms allows for the creation of large libraries of compounds for high-throughput screening. nih.gov This has led to the discovery of molecules with diverse mechanisms of action, from enzyme inhibition in pathogens and cancer cells to the regulation of insect growth. benthamdirect.commdpi.comnih.gov

The continued exploration of phenylurea derivatives is driven by the need for new drugs and agrochemicals to overcome resistance and improve safety profiles. nih.gov The structural simplicity and proven track record of this class make it an attractive starting point for the design of new bioactive molecules. The potential for compounds like this compound lies in the unique combination of its phenoxybenzyl and phenyl substituents, which may confer novel properties and biological targets yet to be explored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O2 B5784899 1-(3-Phenoxybenzyl)-3-phenylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVPYEJPEQQEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

General Synthetic Routes to Substituted Phenylureas

Substituted phenylureas are commonly synthesized through the reaction of an amine with an isocyanate. uark.edu This fundamental reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate, forming the characteristic urea (B33335) linkage. For instance, substituted phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine have been prepared by treating the amine with appropriately substituted phenyl isocyanates. uark.edu

Another prevalent method involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene, to generate an isocyanate in situ from an amine, which then reacts with another amine to form the urea. This approach is particularly useful when the desired isocyanate is not commercially available or is unstable.

The following table summarizes common reagents and reaction types for the synthesis of substituted phenylureas:

Table 1: General Synthetic Routes to Substituted Phenylureas
Starting Material 1 Starting Material 2 Reaction Type Key Reagents/Conditions
Amine Isocyanate Nucleophilic Addition Typically at room temperature or with gentle heating
Amine Amine Phosgene-mediated coupling Phosgene, triphosgene, or other phosgene equivalents
Amine Carbamate Nucleophilic Substitution Often requires elevated temperatures
p-Aminophenol Acetic anhydride, then 5-chloro-2-nitroaniline, followed by reduction, cyclization, deacetylation, and reaction with isocyanates Multi-step synthesis NaOH, DMSO, Na2S2O4, EtOH, HCl nih.gov
4-Aminoacetophenone Phenyl isocyanate Nucleophilic attack Reflux in toluene (B28343) nih.gov

Targeted Synthesis of 1-(3-Phenoxybenzyl)-3-phenylurea and Specific Analogues

The targeted synthesis of this compound and its analogues generally follows the primary route of reacting 3-phenoxybenzylamine with phenyl isocyanate. This reaction is a direct and efficient method to obtain the desired product. Variations in either the benzylamine (B48309) or the phenyl isocyanate component allow for the creation of a diverse library of analogues.

For example, in the synthesis of related N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues, a similar synthetic logic is applied, highlighting the modularity of this synthetic approach. nih.gov The synthesis of diaryl urea derivatives often involves reacting the appropriate amine with a corresponding isocyanate or carbamate. nih.gov

Strategies for Derivatization and Scaffold Diversity Generation

The generation of diverse chemical scaffolds based on the this compound structure is a key strategy in medicinal chemistry and materials science. nih.gov This involves systematic modifications to different parts of the molecule.

Modification of the Phenoxybenzyl Moiety

The phenoxybenzyl portion of the molecule offers multiple sites for modification. Alterations can be made to either of the phenyl rings or the benzylic methylene (B1212753) bridge. Common modifications include the introduction of various substituents (e.g., halogens, alkyl groups, alkoxy groups) onto the aromatic rings to influence electronic properties, lipophilicity, and metabolic stability.

For instance, the replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation and can modulate the acidity of nearby functional groups. cambridgemedchemconsulting.com The introduction of a five- or six-carbon chain has been shown to greatly improve the activity of some 1-phenyl-3-(1-phenylethyl)urea derivatives. nih.gov

Modifications on the Phenylurea Core

The phenylurea core itself can be modified to fine-tune the compound's properties. This includes N-alkylation or N-arylation of the urea nitrogens, which can disrupt the planarity of the molecule and affect its hydrogen bonding capabilities and solubility. nih.gov Introducing electron-donating or electron-withdrawing groups on the phenyl ring attached to the urea can modulate the hydrogen-bonding ability of the urea protons. nih.gov

In the synthesis of some phenylurea derivatives, the N'-substituent has been found to be not essential for certain biological activities, though appropriate alkyl substitution can enhance it. nih.gov

Introduction of Bioisosteric Replacements in Urea Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy to improve the characteristics of a lead compound. wikipedia.orgbenthamscience.com In the context of urea scaffolds, the urea functional group can be replaced with various bioisosteres to alter properties like hydrogen bonding patterns, conformational flexibility, and metabolic stability.

Common bioisosteric replacements for the urea moiety include:

Thiourea (B124793): The replacement of the carbonyl oxygen with sulfur.

Guanidine: A more basic and highly resonance-stabilized group.

Amides and Sulfonamides: These groups can mimic some of the hydrogen bonding features of ureas. nih.gov

Heterocyclic rings: Rings such as 1,2,3-triazoles can act as rigid scaffolds that mimic the geometry of the urea linkage. mdpi.com

The following table provides examples of bioisosteric replacements for the urea functional group:

Table 2: Bioisosteric Replacements for the Urea Moiety
Original Group Bioisosteric Replacement Rationale for Replacement
Urea (-NH-CO-NH-) Thiourea (-NH-CS-NH-) Alters hydrogen bonding and electronic properties
Urea (-NH-CO-NH-) Sulfonamide (-SO2-NH-) Increases hydrophobicity and solubility, mimics tetrahedral transition states nih.gov
Urea (-NH-CO-NH-) Triazole Acts as a rigid scaffold to maintain geometry nih.gov
Amide (-CO-NH-) Ester, Thioamide, Selenoamide Preserves geometry while tuning electronic features nih.gov

Spectroscopic and Elemental Analysis for Structural Confirmation in Research

The structural confirmation of newly synthesized compounds like this compound and its derivatives is a critical step in the research process. A combination of spectroscopic techniques and elemental analysis is employed to unambiguously determine the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms. mdpi.com For example, the formation of the urea moiety can be confirmed by the presence of characteristic singlet peaks for the N-H protons in the ¹H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching frequency of the carbonyl group (C=O) in the urea linkage is a key diagnostic peak. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed structure to confirm its elemental formula.

These analytical methods, when used in concert, provide the necessary evidence to confirm the identity and purity of the synthesized phenylurea derivatives. google.comnih.gov

Molecular Interactions and Mechanistic Insights

Modulation of Receptor Systems

Phenylurea derivatives have demonstrated significant activity as modulators of several key receptor systems implicated in a range of physiological processes.

Neuropeptide Y5 Receptor Antagonism

The Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor found primarily in the hypothalamus, is believed to play a role in regulating food intake. acs.org Antagonism of this receptor is a key strategy in the development of anti-obesity therapeutics. acs.org Research into non-peptide antagonists has identified trisubstituted phenylurea derivatives as potent inhibitors of the NPY5 receptor. acs.org

A screening hit, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, served as the lead compound for optimization studies. acs.org Structure-activity relationship (SAR) investigations involving modifications to the phenylethyl segment, the urea (B33335) core, and the phenoxyphenyl group led to the discovery of analogues with exceptionally high potency. acs.org Several compounds in this class exhibit IC₅₀ values below 0.1 nM at the human NPY5 receptor, demonstrating the potential of the phenylurea scaffold for this target. acs.org

Table 1: Potency of Phenylurea Derivatives as NPY5 Receptor Antagonists This table is interactive. You can sort and filter the data.

Compound R3 Group IC₅₀ (nM) at hNPY5R
40f Ethyl < 0.1
40g Phenyl 8
40h iso-Propyl > 300
44a Not Specified < 0.1
47 Not Specified < 0.1

Data sourced from a study on trisubstituted phenylurea derivatives. acs.org

Chemokine Receptor (CXCR2) Antagonism Research

The chemokine receptor CXCR2 is a therapeutic target for inflammatory diseases and has also been implicated in neurological conditions. nih.gov Research has led to the discovery of a novel series of 1-cyclopentenyl-3-phenylureas that act as potent and central nervous system (CNS) penetrant CXCR2 antagonists. nih.gov Through extensive SAR studies, an advanced lead compound, designated as compound 68, was identified. nih.gov This compound showed good in vitro pharmacology with high selectivity over the related CXCR1 receptor and other chemokine receptors. nih.gov Furthermore, it demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a desirable elimination half-life in both rat and dog models. nih.gov The phenylurea core is central to this class of antagonists, which have shown efficacy in animal models of neutrophil infiltration. nih.govnih.gov

Cannabinoid Receptor (CB1) Inverse Agonism

The 1-benzhydryl-3-phenylurea scaffold has been identified as a new and promising template for developing inverse agonists of the Cannabinoid Receptor 1 (CB1). nih.govacs.orgacs.org These derivatives have been shown to be selective ligands for the CB1 receptor over the CB2 receptor. nih.govebi.ac.uk Inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist.

In a key study, new 1-benzhydryl-3-phenylurea derivatives were synthesized and evaluated. nih.gov The research confirmed their action as inverse agonists in a [³⁵S]-GTPγS functional assay. acs.org Structure-affinity relationship studies revealed that the presence and position of halogen substituents on the aromatic rings significantly influence the affinity for the CB1 receptor. acs.org Specifically, 1-[bis(4-bromophenyl)methyl]-3-(4-bromophenyl)urea was found to have the highest affinity within the tested series. acs.org

Table 2: CB1 Receptor Affinity and Efficacy of 1-Benzhydryl-3-phenylurea Derivatives This table is interactive. You can sort and filter the data.

Compound Substituents Kᵢ (nM) for hCB1 Efficacy (% of Basal)
Unsubstituted Analog None 205 ± 25 -22 ± 2
17 4-Br on all rings 1.8 ± 0.2 -28 ± 3
Rimonabant (Reference) N/A 5.6 ± 0.5 -25 ± 2

Data sourced from a study on 1-benzhydryl-3-phenylurea derivatives. acs.org

Benzodiazepine (B76468) Receptor Ligand Interactions

Benzodiazepine receptors are well-established targets for drugs used to treat anxiety, insomnia, and seizures. nih.gov The search for new ligands with improved selectivity and fewer side effects is ongoing. nih.govnih.gov Research has identified several novel chemical classes that act as ligands for these receptors, including diphenyl 1,3,4-oxadiazole (B1194373) derivatives and flavonoids. nih.govnih.gov These compounds have been designed based on the pharmacophore model of benzodiazepine binding to the GABA-A receptor. nih.gov While various scaffolds like phenoxyphenyl-acetamides and pyrazolopyrimidines are known PBR ligands, the reviewed literature did not indicate that phenylurea derivatives have been a significant focus of investigation for direct benzodiazepine receptor interactions. researchgate.net

Enzyme Inhibition Mechanisms

The phenylurea structure is also a key component in the design of inhibitors for specific enzymes, including those essential for the survival of pathogenic organisms.

Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. nih.gov There is an urgent need for new drugs that are safe, effective, and orally available. nih.gov The enzyme methionyl-tRNA synthetase (MetRS) in T. brucei (TbMetRS) is an essential enzyme for parasite protein synthesis and has been validated as a promising drug target. nih.govnih.gov

Urea-based inhibitors (UBIs) have been developed that show potent and selective inhibition of TbMetRS over its human homologue. nih.govresearchgate.net These compounds were developed with the aid of homology modeling and structure-activity relationship studies, resulting in inhibitors with IC₅₀ values as low as 19 nM against the enzyme. nih.govresearchgate.net Crystal structures of TbMetRS in complex with these urea-based inhibitors have provided critical insights for drug design. nih.gov The structures reveal that the inhibitors bind through a mechanism of conformational selection, occupying an enlarged methionine pocket as well as an auxiliary pocket. nih.govresearchgate.net Importantly, some of these urea-based compounds have demonstrated good membrane permeability and the ability to cross the blood-brain barrier, making them promising candidates for treating the late, neurological stage of sleeping sickness. nih.gov

Table 3: Activity of Urea-Based Inhibitors against T. brucei MetRS and Cells This table is interactive. You can sort and filter the data.

Compound TbMetRS IC₅₀ (nM) T. brucei Cell EC₅₀ (µM)
2 27 ± 2 0.15 ± 0.01
26 110 ± 10 0.41 ± 0.03
27 19 ± 1 0.22 ± 0.01

Data sourced from a study on urea-based inhibitors of TbMetRS. nih.gov

Acetyl-CoA Carboxylase Inhibition

Matrix Metalloproteinase (Gelatinase) Inhibition (MMP-2, MMP-9, MMP-14)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.net MMP-2, MMP-9, and MMP-14, in particular, play significant roles in cancer progression and metastasis, making them important therapeutic targets. researchgate.net While some compounds have been identified as broad-spectrum MMP inhibitors, the development of selective inhibitors remains a key research goal. nih.govnih.govnih.gov

Research into the inhibition of MMPs by phenylurea derivatives is an emerging area. While direct inhibitory data for 1-(3-phenoxybenzyl)-3-phenylurea against MMP-2, MMP-9, and MMP-14 was not found in the available literature, studies on other chemical classes demonstrate the potential for small molecules to inhibit these enzymes. For instance, certain Ru(II) polypyridyl complexes have shown inhibitory activity against MMP-2 and MMP-9, with IC50 values in the micromolar range. nih.gov The development of highly selective inhibitors, such as JNJ0966 for MMP-9, highlights the possibility of targeting specific MMPs. nih.gov

Table 1: Inhibitory Activity of Selected Compounds Against Matrix Metalloproteinases

Compound/ComplexTarget MMPIC50 (µM)Reference
[Ru(dip)₂(bpy-SC)]²⁺MMP-2~2-12 nih.gov
[Ru(dip)₂(bpy-SC)]²⁺MMP-9~2-12 nih.gov
[Ru(dip)₃]²⁺MMP-2~2-12 nih.gov
[Ru(dip)₃]²⁺MMP-9~2-12 nih.gov
Compound 3MMP-121 nih.gov
Compound 3MMP-823 nih.gov
Compound 3MMP-923 nih.gov
Compound 3MMP-1224 nih.gov
Compound 3MMP-1335 nih.gov
ClioquinolMMP-14<30 researchgate.net
ChloroxineMMP-14<30 researchgate.net
JNJ0966proMMP-9 activation0.429 nih.gov
MMP-9-IN-11A549 cells4.04 µg/mL medchemexpress.eu
MMP-9-IN-11L929 cells13.97 µg/mL medchemexpress.eu

This table presents data for various compounds to illustrate the range of inhibitory activities against MMPs, as direct data for this compound was not available.

Chitin (B13524) Synthesis Inhibition

Chitin is a vital structural component of the insect exoskeleton, and its synthesis is a primary target for many insecticides. nih.govnih.gov Benzoylphenylureas (BPUs) are a well-established class of chitin synthesis inhibitors. boray-chem.comontosight.ai These compounds disrupt the formation of the insect cuticle, leading to mortality during molting. nih.govnih.govmdpi.com

While this compound is not a benzoylphenylurea (B10832687), its phenylurea core structure suggests a potential for similar activity. Phenylurea derivatives, in general, are known to interfere with biological processes in insects. nih.govnih.govresearchgate.net Studies on compounds like lufenuron (B1675420) and hexaflumuron, which are BPUs, demonstrate the potent insecticidal effects of this chemical class, with EC50 values in the parts-per-million range against various insect larvae. nih.gov The mechanism of action is believed to involve the inhibition of the chitin synthase enzyme. nih.govnih.gov

Table 2: Efficacy of Selected Chitin Synthesis Inhibitors Against Insect Larvae

CompoundInsect SpeciesParameterValue (ppm)Reference
HexaflumuronEphestia figulilellaEC5095.38 nih.gov
LufenuronEphestia figulilellaEC50379.21 nih.gov
Compound 1Spodoptera littoralisLC5073.125 researchgate.net
Compound 2Spodoptera littoralisLC5026.635 researchgate.net
Compound 3Spodoptera littoralisLC5017.082 researchgate.net

This table provides efficacy data for known chitin synthesis inhibitors to illustrate the activity of this class of compounds.

HsaA Monooxygenase Inhibition

HsaA is a flavin-dependent monooxygenase that plays a role in the cholesterol catabolism of Mycobacterium tuberculosis. uniprot.orggoogle.com This pathway is important for the survival of the bacterium within its host. uniprot.org While inhibitors of HsaA have been identified, there is no information in the reviewed literature to suggest that this compound has been evaluated for this activity. rsc.org

Cellular Pathway Perturbations

The interaction of this compound and related compounds at the molecular level can trigger broader effects on cellular pathways, leading to outcomes such as programmed cell death or altered cellular signaling.

Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. Numerous studies have explored the potential of synthetic compounds, including urea and thiourea (B124793) derivatives, to induce apoptosis in cancer cells. nih.govresearchgate.netnih.gov

Several phenylurea derivatives have demonstrated potent pro-apoptotic activity in various cancer cell lines. chemicalbook.comnih.gov For example, certain N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have shown IC50 values in the low micromolar range against a panel of human tumor cell lines. nih.gov Similarly, some 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives have been shown to induce apoptosis by inhibiting key signaling kinases. nih.gov The mechanism of apoptosis induction by these compounds can vary, with some acting through the upregulation of pro-apoptotic proteins and the activation of caspases. researchgate.netdrugbank.com

Table 3: Cytotoxic and Pro-Apoptotic Activity of Selected Urea and Thiourea Derivatives

CompoundCell LineIC50 (µM)Apoptotic EffectReference
Compound 16j (phenylurea analog)CEM (leukemia)0.38 - 4.07Induces apoptosis nih.gov
Compound 16j (phenylurea analog)MCF-7 (breast cancer)0.38 - 4.07Induces apoptosis nih.gov
Compound 2 (thiourea analog)SW480, SW620, K-562≤ 10Induces late apoptosis nih.gov
Compound 8 (thiourea analog)PC3 (prostate cancer)6.9 ± 1.64Induces late apoptosis nih.gov
Diarylthiourea 4MCF-7 (breast cancer)338.33 ± 1.52Induces apoptosis via caspase-3 activation drugbank.com
Compound 39 (diaryl urea)MDA-MB-231, T47D, MCF-7Not specifiedAntiproliferative activity researchgate.net

This table presents data for various urea and thiourea derivatives to illustrate their potential as inducers of apoptosis in cancer cells, as direct data for this compound was not available.

Modulation of Cyclic AMP Accumulation Pathways

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a multitude of cellular processes, including metabolism, gene transcription, and cell survival. nih.govnih.gov The levels of intracellular cAMP are tightly controlled by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). nih.gov While the modulation of cAMP pathways is a target for various therapeutic agents, the reviewed literature does not provide specific information on the effects of this compound on cAMP accumulation. Phenylthio urea derivatives have been investigated for their effects on intracellular calcium mobilization, which can be linked to cAMP signaling, but direct data on cAMP modulation by phenylureas is lacking. google.com

Reactive Oxygen Species Scavenging Mechanisms

The capacity of a chemical compound to scavenge reactive oxygen species (ROS) is a critical aspect of its antioxidant potential. ROS, such as the superoxide (B77818) anion radical (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to cellular components. The chemical structure of this compound suggests potential for ROS scavenging activity, primarily attributable to its phenoxy and phenylurea moieties. While direct experimental studies on the ROS scavenging mechanisms of this specific compound are not extensively documented in publicly available literature, insights can be drawn from the known activities of structurally related compounds and general principles of antioxidant chemistry.

The primary mechanisms by which phenolic and urea-containing compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant to the free radical.

Research on N-phenylthiourea, a compound with a related N-phenyl core, has demonstrated its ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, with a measured half-maximal inhibitory concentration (IC50) of 4.82 x 10⁻⁴ M. researchgate.net Computational studies on N-phenylthiourea and its selenium analogue, N-phenylselenourea, have further explored these antioxidant properties, suggesting that the N-H bonds are potential sites for hydrogen donation. researchgate.net Similarly, studies on other phenolic compounds highlight the crucial role of the hydroxyl group in ROS scavenging. nih.gov The phenoxy group in this compound, while lacking a free hydroxyl group, may still influence the electronic properties of the molecule and participate in radical stabilization.

Furthermore, investigations into various derivatives containing phenoxy and phenyl groups have shown antioxidant potential in different assay systems. For instance, certain 1-(phenoxyethyl)-piperazine derivatives have been found to increase superoxide dismutase (SOD) activity and total antioxidant capacity. nih.gov Diphenylpropionamide derivatives have also been synthesized and evaluated for their antioxidant activity, with some compounds showing significant scavenging of the ABTS radical. mdpi.com

The evaluation of ROS scavenging is commonly performed using a variety of in vitro assays. Each assay targets a specific radical or oxidant, providing a comprehensive profile of a compound's antioxidant capabilities.

Common In Vitro ROS Scavenging Assays

AssayPrincipleRadical/Oxidant
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. nih.gov1,1-diphenyl-2-picrylhydrazyl (DPPH•)
ABTS Radical Scavenging Assay Involves the reduction of the pre-formed ABTS radical cation (ABTS•⁺), which is blue-green, by an antioxidant, leading to its decolorization. nih.gov2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺)
Hydroxyl Radical Scavenging Assay Assesses the ability of a compound to neutralize the highly reactive hydroxyl radical (•OH), often generated by the Fenton reaction.Hydroxyl Radical (•OH)
Superoxide Radical Scavenging Assay Measures the quenching of superoxide anion radicals (O₂•⁻), which can be generated enzymatically or non-enzymatically.Superoxide Anion Radical (O₂•⁻)

Structure Activity Relationships Sar and Rational Ligand Design

Identification of Pharmacophoric Elements within the Phenylurea Scaffold

The phenylurea moiety is a critical pharmacophoric element responsible for the inhibitory activity of this class of compounds against soluble epoxide hydrolase. The urea (B33335) functional group acts as a key interaction point within the active site of the sEH enzyme. nih.gov It is understood to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH. nih.gov

Pharmacophore models for phenylurea-based sEH inhibitors typically highlight several key features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea is a crucial hydrogen bond acceptor, forming interactions with key amino acid residues in the enzyme's active site, such as Tyrosine 381 and Tyrosine 465. nih.gov

Hydrogen Bond Donor: At least one of the urea N-H groups acts as a hydrogen bond donor, interacting with residues like Aspartate 333. nih.gov

The combination of these elements—a central hydrogen-bonding core flanked by lipophilic groups that can be accommodated in the enzyme's binding tunnel—is fundamental to the inhibitory potency of the 1-(3-phenoxybenzyl)-3-phenylurea scaffold.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the core structure of this compound have been extensively studied to understand their impact on inhibitory potency and selectivity. These modifications span stereochemical considerations, the electronic and positional effects of substituents on the aromatic rings, and the conformational flexibility of the molecule.

While the parent compound this compound is achiral, the introduction of stereocenters, for instance, by modifying the benzyl (B1604629) group, has been explored in related analogs. In a study of trisubstituted phenylurea derivatives as neuropeptide Y5 (NPY5) receptor antagonists, the stereochemistry of a phenylethyl group attached to the urea nitrogen was found to be critical for potency. nih.gov Although a different biological target, this highlights the general principle that the three-dimensional arrangement of substituents can significantly influence how a ligand fits into a protein's binding site. For sEH inhibitors, while specific stereochemical studies on the phenoxybenzyl portion are not extensively detailed in the provided results, it is a common strategy in medicinal chemistry to introduce chiral centers to optimize interactions with the typically chiral environment of a protein active site.

The nature and position of substituents on the aryl rings of the this compound scaffold have a profound effect on biological activity.

In a series of N,N'-disubstituted urea inhibitors of sEH, it was observed that para-substituted phenyl groups on one side of the urea generally led to better inhibitory activity than meta-substituted analogs. nih.gov This suggests that the shape and vector of the substituent in the para position may allow for more favorable interactions deeper within the active site tunnel.

The electronic properties of the substituents are also a key determinant of potency. In the development of benzyl phenyl urea derivatives as sEH inhibitors, various substitutions on the phenyl ring attached to the urea were investigated. While specific electronic trends for the this compound series are not detailed in the provided results, in related diarylurea inhibitors of cyclooxygenase-2 (COX-2), the introduction of a methoxy (B1213986) group (an electron-donating group) at the para-position of the N-3 phenyl ring resulted in a potent inhibitor. nih.gov

The conformational flexibility of the this compound scaffold is a critical aspect of its interaction with the sEH enzyme. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. The ability to adopt an optimal, low-energy conformation to fit within the binding site is crucial for high-affinity binding.

Conversely, strategies to conformationally restrict flexible molecules are often employed in rational drug design to pre-organize the molecule into its bioactive conformation, which can lead to an increase in potency and selectivity. In the context of sEH inhibitors, a series of conformationally restricted inhibitors was developed using a piperidine (B6355638) moiety to rigidify the structure. nih.gov This approach demonstrated that reducing the conformational flexibility can lead to highly potent inhibitors, with some analogs exhibiting IC50 values in the low nanomolar range. nih.gov

For the this compound scaffold, the ether linkage in the phenoxybenzyl group provides a degree of flexibility. Molecular dynamics simulations of related benzyl phenyl urea derivatives have been used to understand the binding interactions and conformational changes upon binding to the sEH active site. nih.gov These studies help in rationalizing the observed SAR and guiding the design of new analogs with optimized conformational properties for enhanced inhibitory activity. nih.gov

Development of Lead Compounds and Advanced Analogs for Research

The this compound scaffold has served as a valuable starting point for the development of more advanced lead compounds and research probes for studying sEH. Through systematic structural modifications, researchers have developed analogs with significantly improved potency and pharmacokinetic properties.

For instance, in the pursuit of potent sEH inhibitors, novel benzyl phenyl urea derivatives incorporating a pyridazinone ring as a secondary pharmacophore were developed. nih.gov This led to the discovery of compounds with exceptional potency, with IC50 values as low as 0.2 nM. nih.gov The most potent compound in this series also showed enhanced metabolic stability and oral bioavailability, making it a promising lead for further preclinical development. nih.gov

The table below summarizes the inhibitory activities of some representative phenylurea derivatives against soluble epoxide hydrolase, illustrating the impact of structural modifications.

Compound IDR1-Substituent (on Phenyl Ring)R2-Substituent (on Benzyl Moiety)TargetIC50 (nM)
FP9 HPyridazinone motifsEH0.2
Analog 1 HHsEH>57
Analog 2 4-ClPyridazinone motifsEH1.5
Analog 3 4-FPyridazinone motifsEH0.8

Data derived from studies on benzyl phenyl urea derivatives as sEH inhibitors. nih.gov

These examples underscore the utility of the this compound scaffold as a template for generating highly potent and selective sEH inhibitors for research and potential therapeutic applications.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 1-(3-Phenoxybenzyl)-3-phenylurea, and a target protein's active site.

The process involves predicting the pose of the ligand within the binding pocket and estimating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govcore.ac.uk For instance, studies on similar arylurea-containing compounds like sorafenib (B1663141) and lenvatinib (B1674733) have shown their efficacy as anticancer agents by inhibiting specific protein receptors. core.ac.uk A docking study of this compound against a relevant biological target, such as a protein kinase or a hormone receptor, would provide a binding energy score (e.g., in kcal/mol) and a visual representation of its binding mode. This information is invaluable for understanding its potential biological activity and for designing more potent derivatives.

Table 1: Example of Molecular Docking Results This table illustrates the type of data generated from a molecular docking study. The values are hypothetical.

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues Hydrogen Bonds
VEGFR-2 This compound -8.5 Cys919, Asp1046 2
B-Raf This compound -9.2 Cys532, Gln530 3
p38 MAPK This compound -7.9 Met109, Gly110 1

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities.

2D and 3D-QSAR Methodologies

QSAR modeling can be broadly categorized into 2D and 3D approaches.

2D-QSAR: This method uses 2D structural descriptors, such as topological indices, connectivity indices, and physicochemical properties (e.g., logP, molar refractivity), to build a predictive model. These models are computationally less intensive and are useful for understanding the general structural requirements for activity.

3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D alignment of molecules to derive steric and electrostatic field descriptors. nih.gov 3D-QSAR provides a more detailed, three-dimensional understanding of the structure-activity relationship, often visualized as contour maps indicating where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.netnih.gov A 3D-QSAR study on a series of analogs of this compound could guide the optimization of its structure for enhanced biological efficacy.

Correlation of Physicochemical Parameters with Biological Activity

A fundamental aspect of QSAR is identifying which physicochemical parameters are most influential on the biological activity of a compound. slideshare.net Parameters often considered include:

Hydrophobicity: Typically represented by logP, it influences how a molecule partitions between aqueous and lipid environments, affecting its absorption and distribution. slideshare.net

Electronic Properties: Parameters like Hammett constants (σ) or pKa describe the electron-donating or withdrawing nature of substituents, which can affect binding interactions. researchgate.net

Steric Properties: Molar refractivity (MR) or Taft steric parameters (Es) quantify the size and shape of the molecule or its substituents, which is critical for fitting into a binding site.

Studies have shown that for various classes of compounds, biological activity can be significantly correlated with parameters such as molecular weight, connectivity indices, and molar refractivity. researchgate.net A QSAR analysis of this compound and its derivatives would yield a regression equation that quantifies the relationship between these parameters and a specific biological endpoint.

Table 2: Example of a 2D-QSAR Equation and Descriptor Correlation This table illustrates the output of a QSAR analysis. The equation and values are hypothetical.

QSAR Model Equation Key Descriptors
log(1/IC₅₀) = 0.75logP - 0.21MR + 1.54*χ¹ + 2.8 0.92 0.85 logP, Molar Refractivity (MR), First-order Connectivity Index (χ¹)

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For a flexible molecule like this compound, with several rotatable bonds, understanding its preferred conformation is essential.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound, either in solution or bound to a protein, can reveal:

The flexibility and conformational landscape of the molecule.

The stability of the ligand-protein complex over time.

The role of solvent molecules in the binding process.

Key dynamic interactions that are not apparent from static docking poses.

These simulations can elucidate complex binding mechanisms, such as conformational selection or induced fit, providing a deeper understanding of molecular recognition. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. q-chem.com It is a powerful tool for calculating a wide range of molecular properties with high accuracy. nih.govacademie-sciences.fr

For this compound, DFT calculations can provide:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the structural characterization of the compound. nih.gov

Quantum Chemical Descriptors: Calculation of parameters like hardness, softness, and electronegativity, which are useful in QSAR studies and for predicting chemical reactivity. nih.gov

DFT calculations offer a fundamental understanding of the intrinsic properties of this compound, which underpins its behavior in chemical and biological systems.

Table 3: Example of DFT-Calculated Properties This table shows typical data obtained from DFT calculations. The values are hypothetical.

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.5 D
Total Energy -1057.4 Hartree

In Vitro and Preclinical Research Model Investigations

Assays in Isolated Receptors and Enzymes for Functional Analysis

Initial investigations into the molecular target of 1-(3-Phenoxybenzyl)-3-phenylurea identified it as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). doi.orgnih.gov In functional assays using human mGluR5 expressed in cell lines, the compound inhibited the quisqualate-evoked intracellular calcium response with a half-maximal inhibitory concentration (IC50) of 58 ± 2 nM. doi.orgnih.govresearchgate.net It acts in a noncompetitive manner and also demonstrates inverse agonist properties, capable of blocking the basal activity of the mGluR5 receptor. doi.orgnih.govresearchgate.net

Radioligand binding assays confirmed its high affinity for this receptor. The dissociation constant (Kd) for [3H]Fenobam binding to human and rat recombinant mGluR5 was determined to be 31 ± 4 nM and 54 ± 6 nM, respectively. doi.orgnih.gov Further studies showed that its binding site is shared with other known mGluR5 allosteric antagonists, such as MPEP (2-methyl-6-phenylethynyl-pyridine). doi.orgnih.gov The selectivity of this compound is a key feature, as functional assays showed it had no significant effect on other mGlu receptor subtypes, including mGluR1a, 2, 4a, 7a, and 8a. researchgate.net

Beyond its primary target, the compound's activity on other enzymes has been explored. The enzyme fatty acid amide hydrolase (FAAH), which degrades the endocannabinoid anandamide, has been a target of interest for related urea (B33335) compounds. nih.govmdpi.com While some urea derivatives have shown potent inhibition of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) in bacteria, specific inhibitory data for this compound on a wide range of enzymes remains a subject of ongoing research. nih.gov

Table 1: In Vitro Receptor and Enzyme Activity of this compound
TargetAssay TypeSpecies/SystemActivity MetricValueReference
mGluR5Functional Antagonism (Calcium Flux)Human (recombinant)IC5058 ± 2 nM doi.orgnih.gov
mGluR5Inverse Agonism (Basal Activity)Human (overexpressed)IC5084 ± 13 nM nih.gov
mGluR5Radioligand BindingHuman (recombinant)Kd31 ± 4 nM doi.orgnih.gov
mGluR5Radioligand BindingRat (recombinant)Kd54 ± 6 nM doi.orgnih.gov
mGluR1a, 2, 4a, 7a, 8aFunctional AssayRat (recombinant)No significant effect observed researchgate.net

Cellular Assays for Functional Activity and Cytotoxicity in Research Models

Cell-based assays have been instrumental in understanding the effects of this compound on cellular functions and viability.

The cytotoxicity of this compound and its derivatives has been evaluated in various mammalian cell lines. Generally, phenylurea compounds are assessed for their potential toxic effects to ensure a therapeutic window. nih.gov For instance, related diphenylurea compounds have been tested against monkey kidney epithelial cells (VERO cells) and human keratinocyte (HaCaT) cells, showing good tolerability at concentrations effective for antimicrobial activity. nih.gov Functional assays in HEK-293 cells transiently expressing mGluR1a were used to confirm the selectivity of this compound, where it showed no antagonist activity. researchgate.net While specific, comprehensive cytotoxicity data (e.g., CC50 values) for this compound across a wide panel of cell lines like HepG2 and HT-29 is not extensively detailed in the provided results, the general approach involves determining the concentration at which the compound affects cell viability, often using assays like the MTT reduction assay. nih.govf1000research.com

Research has extended to the evaluation of urea derivatives against microbial pathogens. Phenylurea compounds have demonstrated antibacterial activity against various strains, including multidrug-resistant Gram-positive bacteria. nih.gov For example, certain diphenylurea derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL. nih.gov

In the context of mycobacteria, various drugs are often screened for activity against Mycobacterium tuberculosis. nih.gov While specific MIC values for this compound against M. tuberculosis are not detailed in the search results, the methodology involves determining the lowest drug concentration that inhibits bacterial growth, often using a resazurin (B115843) microdilution assay. nih.govbiorxiv.org

Table 2: Antimicrobial Activity of Related Phenylurea Compounds
Compound ClassOrganismActivity MetricValue RangeReference
Diphenylurea DerivativesMRSA, VRSAMIC0.5 - 2 µg/mL nih.gov

In Vivo Studies in Non-Human Animal Models for Mechanistic Elucidation

Preclinical studies in animal models have been critical for observing the physiological and behavioral effects of this compound, linking its in vitro molecular activity to in vivo outcomes.

In rodent models, this compound has demonstrated clear anxiolytic-like and anticonvulsant activity. nih.gov Its anxiolytic effects were observed in multiple behavioral tests, including the stress-induced hyperthermia model, the Vogel conflict test, and the Geller-Seifter conflict test, with a minimum effective dose between 10 to 30 mg/kg. doi.orgnih.gov In an elevated zero maze test, mice treated with the compound spent significantly more time in the open sections, indicative of reduced anxiety. nih.gov These effects are attributed to its antagonism of mGluR5, as the compound was devoid of activity at GABAergic sites typically associated with other anxiolytics like benzodiazepines. doi.orgnih.gov

Studies have also shown that the compound can reduce pain behaviors in mouse models of inflammatory and neuropathic pain. nih.gov Importantly, these analgesic effects were absent in mGluR5 knockout mice, confirming the receptor's role in its mechanism of action. nih.gov Investigations into other biological responses, such as neutrophil infiltration, which is a key component of the inflammatory response, are relevant for compounds targeting inflammation. frontiersin.org While chronic administration of this compound in mice did not cause significant hematological abnormalities, including changes in neutrophil counts, this confirms a favorable profile in that specific context. nih.gov

While in vitro screening of compounds against M. tuberculosis is a common first step, in vivo models are necessary to confirm efficacy. nih.govbiorxiv.org These studies typically involve infecting mice with M. tuberculosis and then administering the test compound to evaluate its ability to reduce the bacterial load in organs like the lungs and spleen. Although there is research on the in vitro activity of related urea compounds against various bacteria, specific in vivo studies detailing the anti-tubercular activity of this compound in animal models were not found in the provided search results.

Role of 1 3 Phenoxybenzyl 3 Phenylurea and Its Analogs As Chemical Probes and Research Tools

Utility in Target Validation and Pathway Elucidation in Research

Analogs of 1-(3-phenoxybenzyl)-3-phenylurea have been instrumental in validating various biological targets and elucidating cellular pathways. For instance, derivatives of phenylurea are recognized as potent inhibitors of insect chitin (B13524) synthesis. researchgate.net This has established chitin synthase as a valid target for insecticide development. The study of these compounds helps in understanding the biochemical steps involved in chitin formation and the consequences of its inhibition, thereby elucidating a critical pathway in insect physiology. researchgate.net

In other research areas, phenylurea derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) in bacteria. nih.gov For example, compounds like 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea have been identified as potent inhibitors of E. coli FabH, validating this enzyme as a target for novel antibacterial agents. nih.gov

Furthermore, certain 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives have been investigated as inhibitors of c-MET and VEGFR-2, two key targets in cancer therapy. nih.gov The use of these analogs helps in validating the therapeutic potential of simultaneously targeting these two pathways to induce apoptosis in cancer cells. nih.gov

Contributions to Lead Compound Discovery in Early-Stage Research Programs

The phenylurea scaffold has served as a foundational structure in numerous early-stage research programs aimed at discovering new lead compounds for various applications. The systematic modification of this core structure allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective molecules.

For example, the discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists for potential antithrombotic therapy stemmed from the exploration of the phenylurea chemotype. nih.gov Optimization of this series led to the identification of lead compounds with significant in vivo efficacy. nih.gov

In the field of agrochemicals, extensive research on phenylurea derivatives has led to the development of numerous commercial insecticides. nih.gov These research programs often involve the synthesis and screening of a large number of analogs to identify lead compounds with high insecticidal activity and favorable safety profiles. nih.gov

The following table provides examples of phenylurea analogs and their contributions to lead compound discovery:

Compound/Analog ClassTarget/ApplicationContribution to Lead Discovery
2-(Phenoxypyridine)-3-phenylureasP2Y1 Receptor AntagonistsIdentification of potent antithrombotic agents. nih.gov
1,3-Diphenylurea appended aryl pyridinesc-MET and VEGFR-2 InhibitorsDevelopment of dual inhibitors for cancer therapy. nih.gov
o-Hydroxybenzylamine-derived ureasFabH InhibitorsDiscovery of novel antibacterial lead compounds. nih.gov

Advancing Understanding of Specific Biological Systems and Processes

The study of this compound analogs has significantly advanced the understanding of various biological systems and processes. As insect growth regulators, benzoylphenylureas have provided deep insights into the process of insect molting and cuticle formation. researchgate.net By inhibiting chitin synthesis, these compounds have allowed researchers to dissect the molecular machinery responsible for this essential physiological process in arthropods.

In microbiology, the use of phenylurea derivatives as inhibitors of bacterial enzymes like FabH has contributed to a better understanding of fatty acid biosynthesis in bacteria. nih.gov This knowledge is crucial for developing new strategies to combat bacterial infections.

In the context of human health, research on phenylurea-based compounds as receptor antagonists or enzyme inhibitors helps to clarify the role of these proteins in disease. For instance, the development of P2Y1 antagonists has shed light on the mechanisms of platelet activation and thrombosis. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1-(3-Phenoxybenzyl)-3-phenylurea and its analogs is a cornerstone for any further investigation. Future research should prioritize the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry. researchgate.net This involves a focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. researchgate.netrsc.org

One promising direction is the adoption of catalytic processes that offer higher atom economy and selectivity. researchgate.net For instance, the use of biocatalysts or earth-abundant metal catalysts could provide more sustainable alternatives to traditional methods. Another avenue for exploration is the application of flow chemistry, which can offer better control over reaction parameters, leading to higher yields and purity, while also enhancing safety.

Future research could focus on a comparative analysis of different synthetic strategies for this compound, as outlined in the table below.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic Methods Higher efficiency, selectivity, and atom economy.Development of novel, reusable, and non-toxic catalysts.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reaction conditions in continuous flow reactors.
Microwave-Assisted Synthesis Reduced reaction times and energy consumption.Investigation of solvent-free or green solvent conditions.
Biocatalysis High specificity and mild reaction conditions.Identification and engineering of enzymes for specific reaction steps.

Exploration of Undiscovered Molecular Targets and Biological Activities

While phenylurea compounds have been investigated for various biological activities, the specific molecular targets of this compound remain largely uncharted territory. Future research should aim to identify and validate novel molecular targets to uncover new therapeutic or agrochemical applications.

Phenylurea derivatives have shown a range of biological effects, including insecticidal and antibacterial activities. nih.govnih.gov For instance, a series of novel phenylurea derivatives demonstrated strong insecticidal activity against various lepidopteran larvae. nih.gov Another study revealed that certain urea (B33335) derivatives act as potent inhibitors of E. coli FabH, a key enzyme in bacterial fatty acid biosynthesis. nih.gov These findings suggest that this compound could be explored for similar activities.

The quest for new molecular targets can be guided by a systematic screening approach against a diverse panel of enzymes, receptors, and other biological macromolecules. Techniques such as affinity chromatography, activity-based protein profiling, and yeast two-hybrid screening can be employed to identify binding partners of this compound.

The following table outlines potential biological activities and corresponding molecular targets for future investigation.

Potential Biological Activity Potential Molecular Target(s) Rationale/Supporting Evidence
Insecticidal Chitin (B13524) synthase, juvenile hormone esterase, octopamine (B1677172) receptorsPhenylurea compounds are known to interfere with insect development. nih.gov
Antifungal Ergosterol biosynthesis enzymes, cell wall synthesis proteinsMany heterocyclic compounds containing urea moieties exhibit antifungal properties. researchgate.net
Antibacterial FabH, DNA gyrase, topoisomerase IVUrea derivatives have shown promise as bacterial enzyme inhibitors. nih.gov
Anticancer Kinases, tubulin, histone deacetylasesThe phenylurea scaffold is present in several approved anticancer drugs.
Anti-inflammatory Cyclooxygenase (COX), lipoxygenase (LOX), cytokinesCertain thiadiazole and triazole derivatives with urea linkages show anti-inflammatory effects. plos.org

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational modeling and simulation are powerful tools in modern chemical research, offering the potential to accelerate the discovery and optimization of new molecules. plos.orgmdpi.com For this compound, these approaches can be used to predict its physicochemical properties, biological activities, and potential molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogs with their observed activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound with its potential molecular targets. mdpi.com This information is crucial for understanding the mechanism of action and for designing modifications to the molecule that could enhance its binding affinity and specificity.

Furthermore, de novo design algorithms can be employed to generate novel molecular structures with desired properties, using the this compound scaffold as a starting point. These computational tools can explore a vast chemical space to identify promising candidates for synthesis and biological evaluation.

Integration with High-Throughput Screening for New Research Leads

Future research could involve the development of robust and miniaturized assays suitable for HTS. These assays could be target-based, measuring the effect of the compounds on a specific enzyme or receptor, or cell-based, assessing their impact on cellular processes such as proliferation, apoptosis, or differentiation. nih.gov

The integration of HTS with a library of this compound analogs, generated through combinatorial chemistry or diversity-oriented synthesis, could lead to the identification of "hits" with interesting biological activities. These hits can then be further optimized through a process of lead optimization to develop potent and selective lead compounds for further preclinical development.

The following table outlines a potential HTS cascade for the discovery of new research leads based on the this compound scaffold.

Screening Stage Methodology Objective
Primary Screen Target-based or phenotypic HTSTo identify initial "hits" from a compound library.
Hit Confirmation Dose-response analysisTo confirm the activity of the primary hits and determine their potency.
Secondary Assays Orthogonal and counter-screensTo validate the mechanism of action and rule out non-specific effects.
Lead Optimization Structure-activity relationship (SAR) studiesTo improve the potency, selectivity, and drug-like properties of the lead compounds.

Investigation of Multi-Targeting Strategies for Complex Biological Systems

Many diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, involving the dysregulation of multiple biological pathways. nih.gov A multi-targeting approach, where a single molecule is designed to interact with multiple targets, is a promising strategy for the treatment of such complex diseases. nih.govvulcanchem.com

Given the versatile nature of the phenylurea scaffold, this compound could serve as a template for the design of multi-target ligands. Future research could focus on identifying combinations of targets that are relevant to a specific disease and then designing derivatives of this compound that can modulate these targets simultaneously.

For example, in the context of cancer, one could design a molecule that inhibits both a key signaling kinase and a protein involved in angiogenesis. In neurodegenerative diseases, a multi-target ligand might aim to inhibit an enzyme involved in the production of toxic protein aggregates while also possessing antioxidant properties. nih.gov

The development of such multi-target compounds requires a deep understanding of the pathophysiology of the disease and the intricate interplay between different biological pathways. Computational tools can play a crucial role in the design of these molecules, helping to predict their binding affinities for multiple targets and to optimize their pharmacokinetic properties.

Q & A

Q. Basic

  • MTT/Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HCT116) .
  • Apoptosis Markers : Quantify caspase-3/7 activation (Caspase-Glo®).
  • Colony Formation : Assess long-term proliferative inhibition .

What computational strategies predict binding affinities of phenylurea derivatives to kinase targets?

Q. Advanced

  • Molecular Docking : Use Schrödinger Suite or AutoDock to screen compound libraries against kinase domains (e.g., PDB ID 1M7Q for EphA2) .
  • QSAR Models : Train on datasets with IC₅₀ values to correlate substituent properties (e.g., logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.